molecular formula C10H18N2O B11785046 [1,4'-Bipiperidin]-4-one

[1,4'-Bipiperidin]-4-one

Cat. No.: B11785046
M. Wt: 182.26 g/mol
InChI Key: FNVDJJWBVORTOH-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidin]-4-one, also known as 4-Piperidinopiperidine, is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate and privileged scaffold for the development of novel biologically active molecules . Piperidine rings are a fundamental structural component found in more than twenty classes of pharmaceuticals and numerous alkaloids, making this bipiperidine structure a valuable template for constructing diverse compound libraries . The piperidine moiety is a common feature in molecules with a wide range of pharmacological activities. Recent research highlights the utility of similar 1,4,4-trisubstituted piperidines, synthesized via efficient methods like the Ugi multi-component reaction, as potential inhibitors for various targets. These have shown promise in areas such as antiviral research, where they have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) . Furthermore, structurally related spiro-fused piperidin-4-one analogs have demonstrated notable anti-tubercular activity, underscoring the therapeutic potential of this chemical class . The compound has been identified as an inhibitor of liver carboxylesterase 1, an enzyme involved in the metabolism of ester-containing drugs and xenobiotics, suggesting its relevance in pharmacokinetic and toxicological studies . As a small molecule with the molecular formula C10H20N2 , it provides researchers with a versatile building block for probing biological mechanisms and optimizing structure-activity relationships (SAR). This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVDJJWBVORTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,4 Bipiperidin 4 One and Its Derivatives

Classical and Contemporary Approaches to the Bipiperidine Core Formation

The formation of the bipiperidine structure, which links two piperidine (B6355638) rings, can be achieved through various synthetic strategies. These methods often focus on the controlled construction of one or both heterocyclic rings.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and the wide availability of starting materials. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu This methodology is highly effective for constructing the piperidine skeleton. nih.govchim.it

A common approach to forming the [1,4'-Bipiperidin]-4-one system via reductive amination involves the reaction of two key piperidine-based synthons. For instance, the reductive amination of N-Boc-4-piperidone with aniline, followed by deprotection, yields N-phenylpiperidin-4-amine, demonstrating a key C-N bond formation at the 4-position. chemicalbook.com A similar strategy can be envisioned for the bipiperidine core by reacting piperidin-4-one with a suitably protected 4-aminopiperidine (B84694).

The choice of reducing agent is critical for the success of reductive amination, as it must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. harvard.edu Several reagents have been developed for this purpose, each with specific advantages regarding reactivity, selectivity, and handling. harvard.eduorganic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey FeaturesReferences
Sodium cyanoborohydrideNaBH₃CNEffective at mildly acidic pH (6-7); selectively reduces iminium ions over ketones/aldehydes. Highly toxic. harvard.edu
Sodium triacetoxyborohydrideNaBH(OAc)₃Less toxic alternative to NaBH₃CN; highly selective and can be used with a wide range of substrates. harvard.edu
α-Picoline-borane-A mild and efficient reagent that can be used in various solvents, including water, or under neat conditions. purdue.edu
Hydrogen with CatalystH₂/CatalystCatalysts like Pd/C are used; can be a very clean method, but may sometimes lead to over-reduction or side reactions. researchgate.netharvard.edu
PhenylsilanePhSiH₃Used with catalysts like dibutyltin (B87310) dichloride for direct reductive amination of aldehydes and ketones. organic-chemistry.org

Double reductive amination (DRA) of a dicarbonyl compound with an amine is another powerful tool that allows for the formation of the C1-N and C5-N bonds in a single step, directly generating the piperidine ring. chim.it This approach is particularly valuable in the synthesis of complex polyhydroxypiperidines from sugar-derived dicarbonyls. chim.it

Alkylation followed by cyclization provides an alternative route to the bipiperidine core. These methods typically involve the formation of one C-N or C-C bond to close the second piperidine ring onto a pre-existing piperidine structure.

Intramolecular N-alkylation is a key strategy where a piperidine nitrogen acts as a nucleophile to displace a leaving group on a pendant alkyl chain, forming the second ring. mdpi.com This method was effectively used in the final macrocyclization step for the synthesis of epi-tetradehydrohalicyclamine B, where a primary alcohol was converted to an iodide to facilitate thermal cyclization. mdpi.com A similar strategy could involve alkylating a piperidine nitrogen with a haloalkyl-substituted piperidine precursor to set up a subsequent intramolecular cyclization.

Palladium-catalyzed cyclization has also been employed for the stereoselective construction of piperidine rings, as demonstrated in the synthesis of (+)-solenopsin. nih.gov Other techniques include radical cyclization of α-aminoalkyl radicals and electroreductive cyclization, which can form piperidine and pyrrolidine (B122466) derivatives from imines and terminal dihaloalkanes. rsc.orgnih.govbeilstein-journals.org A one-pot method integrating amide activation, imine reduction, and intramolecular nucleophilic substitution offers an efficient route from halogenated amides to piperidines without the need for metal catalysts. nih.gov

Functionalization and Derivatization Reactions of the this compound System

Once the this compound core is synthesized, its constituent functional groups—the secondary amine and the ketone—serve as handles for extensive derivatization to generate diverse analogues for structure-activity relationship (SAR) studies.

The secondary amine of the bipiperidine system is a prime site for modification via N-alkylation. This reaction introduces a variety of substituents, significantly altering the molecule's physicochemical properties. The reaction of N-alkyl-4-piperidones with alkyl bromides is a straightforward example of this transformation. researchgate.net A range of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and propargyl bromides, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. ekb.egfabad.org.tr

The choice of solvent and base is crucial for achieving efficient N-alkylation. sciencemadness.org While direct alkylation is common, alternative multi-step sequences can be designed to obtain specific N-alkylated analogues, particularly when direct alkylation is unfavorable. nih.gov

Table 2: Examples of N-Alkylation Reactions on Piperidine and Related Scaffolds
Substrate TypeAlkylating AgentConditionsPurpose/OutcomeReferences
4-PiperidoneAlkyl bromidesBase (e.g., K₂CO₃)Synthesis of N-alkyl-4-piperidones for further reactions like the Schmidt reaction. researchgate.net
Imidazopyridines4-Methoxybenzyl chlorideK₂CO₃ in DMFRegioselective alkylation on the pyridine (B92270) ring nitrogen. fabad.org.tr
4,6-Diaryl-2-oxonicotinonitrileEthyl bromoacetate, allyl bromide, etc.K₂CO₃ nanoparticlesFormation of various N-alkylated nicotinonitrile derivatives. ekb.eg
Amphotericin BVarious alkylating agents-Mono-N-alkylation to modulate biological activity. nih.gov

The ketone at the 4-position of the bipiperidine ring is a versatile functional group for introducing structural diversity. Its reactivity allows for the formation of various derivatives, including amides and esters.

Amide Formation: Amide bonds are typically formed by the coupling of a carboxylic acid and an amine, often requiring activation of the carboxylic acid. luxembourg-bio.comresearchgate.net In the context of the this compound system, the ketone can be converted into an amine via reductive amination. This newly installed amino group can then be acylated to form a wide range of amide derivatives. For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated for their binding properties at sigma receptors, highlighting the importance of this class of derivatives. nih.gov The synthesis of substituted bipiperidine amide compounds has also been explored for their potential as CCR3 antagonists. nih.gov

Ester Formation: While direct esterification of the ketone is not feasible, the carbonyl group can be transformed to facilitate ester formation. One potential route is the Baeyer-Villiger oxidation of the piperidin-4-one, which would convert the cyclic ketone into a cyclic ester (a lactone). Subsequent ring-opening of this lactone with an alcohol would yield a linear ester derivative.

Modern synthetic chemistry offers powerful tools for functionalization, among which palladium-catalyzed cross-coupling reactions are preeminent. Palladium-catalyzed aminocarbonylation is a robust method for synthesizing amides from organic halides, carbon monoxide, and an amine nucleophile. mdpi.com This reaction allows for the direct introduction of a carboxamide group onto an aromatic or vinylic halide. researchgate.net

This methodology can be applied to appropriately functionalized this compound precursors. For example, a bipiperidine system bearing an iodoaryl or iodovinyl substituent could undergo aminocarbonylation to introduce diverse amide functionalities. researchgate.net The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, can be tuned to optimize the yield and substrate scope. mdpi.comresearchgate.net The use of bidentate ligands like Xantphos can be crucial for achieving high conversion with less reactive amines. mdpi.com This advanced coupling reaction provides a powerful alternative to traditional amide bond formation and enables the synthesis of complex analogues that might be inaccessible through other routes. nih.govnih.gov

Selective Trifluoromethylation Methodologies

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the selective trifluoromethylation of heterocyclic scaffolds such as this compound is of significant interest. While direct trifluoromethylation of the this compound core is not extensively documented, methodologies applied to related piperidin-4-one systems can provide valuable insights into potential synthetic routes.

One common strategy involves the use of electrophilic trifluoromethylating agents, such as Umemoto's or Togni's reagents, which can react with enolates or enamines derived from the piperidin-4-one core. The regioselectivity of this reaction is governed by the site of enolate formation, which can be controlled by the choice of base and reaction conditions. For instance, kinetic deprotonation at the less hindered α-position of the ketone would be the expected pathway for introducing the CF3 group.

Another approach involves the use of nucleophilic trifluoromethylating reagents, such as trifluoromethyltrimethylsilane (TMSCF3) or Ruppert's reagent, in the presence of a suitable initiator. These reagents can add to the carbonyl group, followed by a subsequent dehydration or reductive defluorination sequence to afford the α-trifluoromethylated product.

Furthermore, radical trifluoromethylation methodologies have emerged as powerful tools for the functionalization of heterocycles. These methods often involve the generation of the trifluoromethyl radical from a suitable precursor, such as trifluoroiodomethane (CF3I) or sodium triflinate, which can then be trapped by an appropriate enamine or enol ether derivative of the piperidin-4-one.

A summary of potential trifluoromethylation approaches applicable to the this compound scaffold is presented in the table below.

Methodology Trifluoromethylating Agent Key Intermediate Potential Advantages
Electrophilic TrifluoromethylationUmemoto's or Togni's reagentsEnolate/EnamineMild reaction conditions, good functional group tolerance
Nucleophilic TrifluoromethylationTMSCF3, Ruppert's reagentCarbonyl adductAccess to α-trifluoromethylated products
Radical TrifluoromethylationCF3I, Sodium triflinateEnamine/Enol etherHigh efficiency, compatibility with various functional groups

It is important to note that the successful application of these methodologies to this compound would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Stereoselective Synthesis of Chiral this compound Analogues

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. As such, the development of stereoselective methods for the synthesis of chiral this compound analogues is a key objective in medicinal chemistry.

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of enantiomerically enriched compounds. In the context of bipiperidine synthesis, chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions.

One strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridinyl-pyridine derivative. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, ligated with chiral phosphines, have proven effective in a variety of asymmetric hydrogenations. The choice of catalyst and reaction conditions can influence both the enantioselectivity and diastereoselectivity of the reduction.

Another approach utilizes chiral Brønsted or Lewis acids to catalyze enantioselective cyclization reactions. For instance, a chiral phosphoric acid could catalyze the intramolecular aza-Michael addition of an amine to an α,β-unsaturated ketone, leading to the formation of a chiral piperidone ring with high enantiomeric excess.

The following table summarizes representative examples of asymmetric catalysis applied to the synthesis of chiral piperidine derivatives, which could be adapted for the synthesis of chiral this compound analogues.

Catalyst Type Reaction Substrate Type Typical Enantiomeric Excess (ee)
Chiral Rhodium/Ruthenium Phosphine ComplexesAsymmetric HydrogenationProchiral enamides or tetrahydropyridines>90%
Chiral Phosphoric AcidsEnantioselective Aza-Michael AdditionAmines and α,β-unsaturated ketones80-99%
Chiral Copper CatalystsAsymmetric Cyclizative AminoborationAminoalkenes>95% nih.gov

The development of novel chiral catalysts and catalytic systems continues to expand the scope and efficiency of asymmetric bipiperidine synthesis.

In addition to asymmetric catalysis, several other enantioselective approaches can be employed for the synthesis of chiral this compound analogues. These methods often rely on the use of chiral auxiliaries, chiral starting materials, or enzymatic resolutions.

The chiral auxiliary approach involves the temporary incorporation of a chiral moiety into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed. For example, a chiral amine can be used to form a chiral enamine intermediate from the piperidin-4-one, which can then undergo a diastereoselective alkylation or other functionalization.

Alternatively, chiral starting materials derived from the "chiral pool," such as amino acids or carbohydrates, can be used as building blocks for the synthesis of chiral bipiperidines. This approach takes advantage of the inherent chirality of these natural products to construct the desired stereocenters.

Enzymatic resolutions, utilizing lipases or other hydrolases, can be employed to separate enantiomers from a racemic mixture of this compound or its precursors. This method relies on the ability of the enzyme to selectively catalyze a reaction on one enantiomer, allowing for the isolation of the unreacted enantiomer in high enantiomeric purity.

A comparison of these enantioselective approaches is provided below.

Approach Principle Advantages Disadvantages
Chiral AuxiliaryTemporary incorporation of a chiral directing groupHigh diastereoselectivity, predictable stereochemical outcomeRequires additional steps for attachment and removal of the auxiliary
Chiral Pool SynthesisUse of enantiomerically pure starting materials from natureAccess to complex chiral structuresLimited by the availability of suitable chiral starting materials
Enzymatic ResolutionSelective enzymatic transformation of one enantiomerHigh enantioselectivity, mild reaction conditionsMaximum theoretical yield of 50% for the desired enantiomer

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

The synthesis of functionalized piperidin-4-ones, the core of the target molecule, has been successfully achieved through four-component condensation reactions. For example, the reaction of an aldehyde, an amine, a β-ketoester, and a source of formaldehyde (B43269) can lead to the formation of a highly substituted piperidin-4-one in a single step. nih.gov This strategy could be adapted for the synthesis of this compound by employing piperidine as the amine component.

A plausible multicomponent approach to this compound could involve the reaction of 4-aminopiperidine, an appropriate aldehyde, and a suitable three-carbon building block that can form the piperidin-4-one ring. The development of such a convergent synthesis would represent a significant advancement in the efficient construction of this important scaffold.

The table below outlines a conceptual multicomponent reaction for the synthesis of a this compound derivative.

Component 1 Component 2 Component 3 Catalyst/Conditions Product
4-Aminopiperidine derivativeAldehyde (e.g., formaldehyde)1,3-Diketone or equivalentAcid or base catalysisSubstituted this compound

The successful implementation of such a strategy would require careful selection of reactants and optimization of reaction conditions to ensure high yields and selectivity.

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. figshare.com In the synthesis of this compound and its derivatives, several strategies can be employed to enhance the sustainability of the synthetic routes.

The use of greener solvents, such as water, ethanol, or supercritical fluids, in place of hazardous organic solvents is a key aspect of green chemistry. The development of synthetic methods that can be performed in these environmentally benign media is highly desirable. Additionally, solvent-free reaction conditions, where possible, can further reduce the environmental footprint of the synthesis.

The development of catalytic methods, as discussed in the context of asymmetric synthesis, is also a cornerstone of green chemistry. Catalysts, by their nature, are used in small amounts and can be recycled and reused, thus minimizing waste generation. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, further enhances the sustainability of the process.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important consideration. Multicomponent reactions, as described in the previous section, are inherently atom-economical as they incorporate most of the atoms of the starting materials into the final product.

The following table highlights key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry Principle Application in this compound Synthesis
Prevention of WasteEmploying high-yielding reactions and minimizing by-product formation.
Atom EconomyUtilizing multicomponent reactions to maximize the incorporation of starting materials into the final product.
Use of Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives like water or ethanol.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible.
Use of CatalysisEmploying catalytic methods to reduce the amount of reagents needed and to enable catalyst recycling.

By embracing these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and sustainable. figshare.comresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics of 1,4 Bipiperidin 4 One Transformations

Mechanistic Studies of Addition Reactions Involving the Piperidinone Ring

The piperidinone ring in [1,4'-Bipiperidin]-4-one is a key site for synthetic modifications, primarily through addition reactions to the carbonyl group and potentially at the alpha-carbon.

The carbonyl group of the piperidinone ring is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product.

In the context of this compound, this can be illustrated by the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). The reaction proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the piperidinone ring.

Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium or lithium alkoxide intermediate with a tetrahedral geometry.

Protonation: Aqueous workup protonates the alkoxide to yield a tertiary alcohol, specifically a 4-substituted-[1,4'-bipiperidin]-4-ol.

The stereochemistry of this addition is of particular interest. The approach of the nucleophile can occur from either face of the piperidinone ring, potentially leading to a mixture of diastereomers if the piperidine (B6355638) ring is appropriately substituted. The preferred direction of attack is often influenced by steric hindrance from the axial and equatorial substituents on the ring.

A notable application of this type of reaction is in the synthesis of 4-amino-4-carboxyamino-piperidines from a piperidone precursor, which involves the condensation with a primary amine. google.com

Interactive Data Table: Nucleophiles for Addition to Piperidinones
NucleophileReagent TypeProduct
Grignard Reagents (RMgX)OrganometallicTertiary Alcohol
Organolithium Reagents (RLi)OrganometallicTertiary Alcohol
Hydrides (e.g., NaBH4, LiAlH4)Reducing AgentSecondary Alcohol
Cyanide (e.g., HCN, NaCN)Inorganic SaltCyanohydrin
Amines (RNH2)Organic BaseImine/Enamine

Conjugate addition, or Michael addition, is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org While this compound itself is not an α,β-unsaturated ketone, its derivatives can be. For instance, an α,β-unsaturated derivative of this compound could be synthesized, which would then be susceptible to Michael addition.

The mechanism of a Michael reaction involves the following steps:

Formation of the Nucleophile: A Michael donor (e.g., an enolate, a Gilman reagent, or an amine) acts as the nucleophile.

Nucleophilic Attack: The nucleophile attacks the β-carbon of the α,β-unsaturated system.

Formation of an Enolate Intermediate: The attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated to give the final 1,4-addition product. adichemistry.com

Weak nucleophiles, such as amines and stabilized enolates, generally favor 1,4-addition, whereas stronger nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl group. youtube.com The use of "soft" nucleophiles, such as cuprates (Gilman reagents), also promotes 1,4-addition. youtube.com

Pericyclic Reactions and Cycloaddition Chemistry in Piperidine Ring Formation

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of cyclic systems like the piperidine ring. Cycloaddition reactions, a class of pericyclic reactions, are particularly relevant. youtube.com

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. In the context of piperidine synthesis, an aza-Diels-Alder reaction can be employed. This involves the reaction of a diene with an imine (a dienophile containing a C=N bond). The mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step. This reaction can be used to form a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine.

Another relevant cycloaddition is the [3+2] cycloaddition of an azomethine ylide with an alkene. This reaction forms a five-membered pyrrolidine (B122466) ring, which can potentially be rearranged or further elaborated to a piperidine ring, although this is a less direct approach. Intramolecular cycloadditions are also a powerful strategy for the synthesis of complex piperidine-containing molecules. iupac.org

Metal-Catalyzed Reaction Mechanisms and Catalytic Cycles

Metal catalysis plays a crucial role in modern organic synthesis, and the formation of the bipiperidine scaffold can be achieved through various metal-catalyzed cross-coupling reactions. mdpi.com For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N bonds.

A plausible catalytic cycle for a palladium-catalyzed C-N coupling reaction to form a bipiperidine linkage would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a halopyridine, forming a Pd(II) intermediate.

Ligand Exchange: A piperidine derivative displaces a ligand on the palladium center.

Reductive Elimination: The two organic fragments couple, and the desired bipiperidine product is released, regenerating the Pd(0) catalyst.

Manganese complexes with bipiperidine-based ligands have been studied for their catalytic activity in oxidation reactions, such as the epoxidation of alkenes. The proposed mechanism involves a Mn(III)/Mn(V) catalytic cycle where a high-valent Mn(V)=O species is the active oxidant. mdpi.com

Interactive Data Table: Metal Catalysts in Piperidine and Bipyridine Synthesis
Reaction TypeMetal CatalystKey Intermediates
C-N Cross-CouplingPalladium(0)Pd(II)-halide, Pd(II)-amide
Ullmann CondensationCopper(I)Cu(I)-amide
Alkene HydroaminationGold(I), Palladium(II)Metal-iminium species
Hydrogenation of PyridinesRhodium(I), Iridium(I)Metal-hydride complexes

Investigation of Hydrolysis and Nucleophilic Reactions of this compound Derivatives

Derivatives of this compound can undergo hydrolysis under certain conditions. For example, if the nitrogen of the piperidinone ring is part of a carbamate (B1207046) group (N-COO-R), this group can be hydrolyzed. A patented process describes the hydrolysis of a 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide with an excess of an alkali base like potassium hydroxide (B78521) in an organic solvent such as isopropyl alcohol to remove the carbethoxy group from the piperidine nitrogen. google.com

The ketone functionality can also be involved in nucleophilic reactions that lead to ring opening or rearrangement under specific conditions, although these are generally less common for simple piperidinones.

Kinetic Analysis and Reaction Pathway Mapping for Key Transformations

For nucleophilic addition to the carbonyl group, the rate of reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the piperidinone ring would increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. Conversely, bulky substituents near the carbonyl group would sterically hinder the approach of the nucleophile, slowing the reaction.

Kinetic resolution is a technique used to separate enantiomers of a chiral compound based on the differential rates of reaction of the enantiomers with a chiral reagent or catalyst. This has been successfully applied to 2-aryl-4-methylenepiperidines, where deprotonation with a chiral base proceeds at different rates for the two enantiomers, allowing for their separation. nih.govacs.org Such a strategy could potentially be applied to chiral derivatives of this compound.

Reaction pathway mapping involves identifying all intermediates and transition states along a reaction coordinate. This is often accomplished through a combination of experimental techniques (such as trapping of intermediates and isotopic labeling) and computational chemistry. For complex, multi-step syntheses involving this compound, mapping the reaction pathway would be essential for optimizing reaction conditions and maximizing the yield of the desired product.

Advanced Spectroscopic and Structural Characterization of 1,4 Bipiperidin 4 One and Its Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of [1,4'-Bipiperidin]-4-one in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the protons on both piperidine (B6355638) rings. The protons on the piperidin-4-one ring are influenced by the adjacent carbonyl group and the nitrogen atom, while the protons on the second piperidine ring are primarily affected by the adjacent nitrogen.

Piperidin-4-one Ring Protons: The protons alpha to the carbonyl group (positions 3' and 5') are expected to appear as multiplets in the downfield region, typically around δ 2.4-2.7 ppm. The protons alpha to the ring nitrogen (positions 2' and 6') would also be deshielded, appearing as multiplets likely in the δ 2.7-3.0 ppm range.

Piperidine Ring Protons: The protons on the second piperidine ring would show signals characteristic of a simple piperidine structure. The axial and equatorial protons alpha to the nitrogen (positions 2 and 6) are expected around δ 2.8-3.1 ppm, while the protons at positions 3, 4, and 5 would appear further upfield, typically in the δ 1.4-1.8 ppm range. chemicalbook.com

Coupling: Complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent non-equivalent protons, providing valuable information about the connectivity and stereochemistry, particularly the chair conformation of the rings.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule.

Carbonyl Carbon: The most downfield signal corresponds to the carbonyl carbon (C4') of the piperidin-4-one ring, typically appearing in the range of δ 208-215 ppm. scispace.com

Piperidin-4-one Ring Carbons: The carbons alpha to the nitrogen (C2' and C6') are expected around δ 50-55 ppm. The carbons adjacent to the carbonyl group (C3' and C5') would be found in the δ 35-45 ppm region.

Piperidine Ring Carbons: For the second piperidine ring, the carbons alpha to the nitrogen (C2 and C6) typically resonate around δ 47 ppm. wikipedia.org The carbons at C3 and C5 are expected near δ 27 ppm, and the C4 carbon atom would appear around δ 25 ppm. wikipedia.orgacs.org The attachment to the other ring at C1' would influence the chemical shift of the C4 atom.

The precise chemical shifts are influenced by the solvent and the conformational dynamics of the rings. Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be required for definitive assignment of all signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C6~2.8 - 3.1~47
C3, C5~1.4 - 1.8~27
C4~1.4 - 1.8~25
C2', C6'~2.7 - 3.0~50 - 55
C3', C5'~2.4 - 2.7~35 - 45
C4' (C=O)-~208 - 215

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the key functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds.

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the region of 1700-1725 cm⁻¹. libretexts.org This is one of the most prominent peaks in the spectrum.

C-N Stretch: The stretching vibrations for the tertiary amine C-N bonds would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the piperidine rings will be observed as a series of peaks in the 2850-3000 cm⁻¹ range. researchgate.net

C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ groups are expected in the 1400-1470 cm⁻¹ region. rdd.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-C and C-N skeletal vibrations of the piperidine rings are often more prominent in the Raman spectrum. The symmetric C-H stretching and bending vibrations would also be Raman active. The carbonyl stretch is also observable in Raman, though typically weaker than in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (FTIR)
C-H (aliphatic)Stretching2850 - 3000Medium to Strong
C=O (ketone)Stretching1700 - 1725Strong
CH₂Bending (Scissoring)1400 - 1470Medium
C-N (tertiary amine)Stretching1020 - 1250Medium to Weak

Advanced Mass Spectrometry Techniques for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation pathways of this compound, which helps to confirm its structure. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule is ionized to produce a molecular ion ([M+H]⁺ or M⁺•).

The nominal molecular weight of this compound (C₁₀H₁₈N₂O) is 182 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of this compound is expected to be directed by the nitrogen atoms and the carbonyl group.

Alpha-Cleavage: The most common fragmentation pathway for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This can occur on either piperidine ring, leading to the loss of alkyl radicals and the formation of stable iminium ions.

Cleavage of the Bipiperidine Linkage: The C-N bond connecting the two piperidine rings can cleave, leading to fragments corresponding to a piperidin-4-one cation and a piperidine radical, or vice versa.

Ring Opening and Fission: The piperidine rings themselves can undergo fragmentation, often initiated by alpha-cleavage, leading to a series of smaller fragment ions. For instance, fragmentation of fentanyl-related compounds, which also contain a piperidine ring, often involves the opening of this ring. hbku.edu.qa

Loss of CO: Cleavage adjacent to the carbonyl group can lead to the loss of a neutral carbon monoxide molecule (28 Da), a common fragmentation for cyclic ketones.

Analysis of these fragmentation patterns provides a "fingerprint" that confirms the connectivity of the atoms within the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Conformation: The six-membered piperidine rings are expected to adopt a stable chair conformation to minimize steric strain and torsional strain. The piperidin-4-one ring may exhibit slight distortions from an ideal chair due to the presence of the sp²-hybridized carbonyl carbon.

Substituent Orientation: The connection between the two rings occurs at the N1 and C4' positions. In the most stable conformation, the substituent on the nitrogen of the piperidin-4-one ring (the second piperidine ring) would likely occupy an equatorial position to minimize steric hindrance.

Crystal Packing: In the crystal lattice, molecules would be packed together through various intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen are possible, linking molecules into chains or more complex supramolecular networks.

This solid-state structural information is crucial for understanding intermolecular interactions and can be used to rationalize the compound's physical properties.

Electronic and Fluorescence Spectroscopy for Photophysical Property Probing

Electronic spectroscopy (UV-Visible absorption) and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, which are governed by its electronic transitions.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be relatively simple due to the absence of extensive chromophores or conjugation.

n→π Transition:* The primary electronic transition would be the n→π* transition associated with the carbonyl group. This is a formally forbidden transition, resulting in a weak absorption band in the near-UV region, typically around 270-300 nm.

n→σ Transition:* The non-bonding electrons on the two nitrogen atoms can undergo n→σ* transitions. These transitions occur at higher energies and would result in absorption bands in the far-UV region (below 220 nm).

Fluorescence Spectroscopy: Saturated ketones and amines like this compound are generally not fluorescent. Following excitation, the absorbed energy is typically dissipated rapidly through non-radiative pathways such as vibrational relaxation and intersystem crossing to the triplet state. Significant fluorescence in piperidine-based molecules typically arises only when they are functionalized with fluorophoric groups, such as aromatic rings or conjugated systems. nih.govresearchgate.net Therefore, this compound is predicted to be non-emissive.

Emerging Spectroscopic Methods (e.g., Electron Energy-Loss Spectroscopy) in Characterization

Electron Energy-Loss Spectroscopy (EELS) is an advanced analytical technique, often coupled with a transmission electron microscope (TEM), that provides information on elemental composition, chemical bonding, and electronic properties at high spatial resolution.

In EELS, a beam of high-energy electrons is passed through a thin sample. The energy lost by the electrons as they interact with the material is measured to produce an EEL spectrum.

Core-Loss EELS: The high-energy loss region of the spectrum shows sharp edges corresponding to the energy required to excite core-level electrons of the atoms in the sample. For this compound, this would allow for the elemental mapping of carbon, nitrogen, and oxygen. The fine structure of these core-loss edges (Energy Loss Near Edge Structure, ELNES) can provide information about the local chemical environment and oxidation state of the atoms.

Low-Loss EELS: The low-energy loss region (up to ~50 eV) provides information about valence electron excitations, such as inter- and intra-band transitions and plasmon excitations. chemicalbook.com This can be used to probe the electronic structure of the material.

While EELS is more commonly applied to solid-state materials, studies on gaseous heterocyclic molecules, including piperidine, have demonstrated its utility in probing their electronic structure. acs.org For a compound like this compound, EELS could offer unique insights into its elemental distribution and electronic properties, especially when analyzed as a thin film or in a crystalline state.

Computational and Theoretical Investigations of 1,4 Bipiperidin 4 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. nih.govlincoln.ac.uk DFT calculations can elucidate the distribution of electrons within the [1,4'-Bipiperidin]-4-one molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. mdpi.commdpi.com

Electronic Structure and Reactivity: The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. mdpi.comnih.gov These descriptors include chemical potential (μ), hardness (η), and global electrophilicity (ω). mdpi.com Such calculations help in predicting sites of electrophilic and nucleophilic attack, providing a theoretical foundation for its synthetic transformations. mdpi.com

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

ParameterSymbolFormulaTypical Value (a.u.)Interpretation
HOMO EnergyEHOMO--0.25Represents electron-donating ability.
LUMO EnergyELUMO-+0.05Represents electron-accepting ability.
Energy GapΔEELUMO - EHOMO0.30Indicator of chemical stability.
Chemical Potentialμ(EHOMO+ELUMO)/2-0.10Describes the escaping tendency of electrons.
Chemical Hardnessη(ELUMO-EHOMO)/20.15Measures resistance to change in electron distribution.
Electrophilicity Indexωμ2/(2η)0.033Quantifies the ability to accept electrons.

Note: The values presented in this table are hypothetical and serve as an example of the data generated from DFT calculations.

Spectroscopic Predictions: DFT methods are also employed to predict spectroscopic data, which can be compared with experimental results for structural validation. nih.govnih.gov By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum, aiding in the assignment of experimental peaks to specific molecular vibrations, such as the C=O stretch of the ketone group. Furthermore, theoretical calculations of nuclear magnetic shielding constants can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is invaluable for confirming the molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The this compound molecule possesses significant conformational flexibility due to the two interconnected piperidine (B6355638) rings and the rotational freedom around the C-N bond linking them. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules over time. biorxiv.orgnih.gov

Conformational Analysis: MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a trajectory of its dynamic behavior. nih.gov For this compound, simulations can reveal the preferred conformations of the piperidine rings (e.g., chair, boat, or twist-boat) and the relative orientation of the two rings. By analyzing the simulation trajectory, it is possible to identify the most stable, low-energy conformers and the energy barriers between them. nih.gov This information is critical as the three-dimensional shape of a molecule often dictates its biological activity.

Intermolecular Interactions: MD simulations are also instrumental in studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net These simulations can characterize non-covalent interactions, which are critical for molecular recognition and binding. arxiv.orgresearchgate.netarxiv.org For instance, the simulation can quantify the formation and lifetime of hydrogen bonds between the ketone oxygen or the secondary amine of one piperidine ring and surrounding water molecules. Understanding these interactions is fundamental to predicting the molecule's solubility and behavior in a biological context.

Table 2: Example of Conformational Data from a Hypothetical Molecular Dynamics Simulation

Dihedral AngleDescriptionPredominant Conformation(s)Population (%)
C-C-N-CTorsion angle in the piperidine-4-one ringChair95%
C-N-C-CTorsion angle around the bipiperidine linkageAnti (180° ± 30°)70%
Gauche (60° ± 30°)30%

Note: This table provides a simplified, hypothetical example of the type of data obtained from conformational analysis in an MD simulation.

Quantum Chemical Approaches to Reaction Pathways, Transition States, and Reaction Energetics

Quantum chemical methods are essential for investigating the mechanisms of chemical reactions at the molecular level. nih.gov These approaches can be used to map the potential energy surface of a reaction involving this compound, providing detailed information about the transformation from reactants to products.

This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction, which governs the reaction rate. For example, the reduction of the ketone group in this compound to form the corresponding alcohol could be studied. Quantum chemical calculations could identify the structure of the transition state for this process and compute the activation energy, offering insights into the reaction's feasibility and kinetics. mdpi.com

By comparing the energies of different possible pathways, these methods can predict the most likely reaction mechanism. This predictive power is invaluable for designing new synthetic routes or understanding the metabolic fate of this compound derivatives.

Table 3: Illustrative Reaction Energetics for a Hypothetical Ketone Reduction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reducing Agent0.0
Transition StateHighest energy structure along the reaction path+15.2
Products[1,4'-Bipiperidin]-4-ol + Byproduct-8.5

Note: The energy values are hypothetical and represent a sample reaction profile that could be generated through quantum chemical calculations.

In Silico Modeling and Chemoinformatic Analysis of this compound Derivatives

In silico modeling and chemoinformatics are computational disciplines that utilize computer-based methods to analyze and predict the properties of chemical compounds. nih.govresearchgate.net These techniques are particularly useful in drug discovery for exploring the chemical space of a molecular scaffold like this compound. nih.govnih.gov

A virtual library of this compound derivatives can be generated by computationally adding various substituents at different positions on the bipiperidine core. Chemoinformatic tools can then be used to calculate a wide range of molecular descriptors for each derivative in the library. frontiersin.orgmdpi.com These descriptors quantify various aspects of the molecules, including their physicochemical properties (e.g., molecular weight, logP, polar surface area), electronic properties, and structural features.

This data can be used for several purposes:

Diversity Analysis: To ensure that a library of synthesized or virtual compounds covers a broad and diverse chemical space. frontiersin.org

Structure-Activity Relationship (SAR) Studies: By correlating calculated descriptors with experimentally measured biological activity, quantitative structure-activity relationship (QSAR) models can be built to predict the activity of new, untested derivatives.

Virtual Screening: To rapidly screen large libraries of derivatives against a biological target (e.g., a protein receptor) to identify potential hits with desirable binding characteristics. mdpi.com

ADMET Prediction: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to prioritize compounds with favorable drug-like profiles early in the discovery process.

Table 4: Sample Chemoinformatic Descriptors for Hypothetical this compound Derivatives

DerivativeR-Group on N1'Molecular Weight ( g/mol )logPPolar Surface Area (Ų)
Parent-H182.281.2020.31
Derivative A-CH₃196.311.6520.31
Derivative B-COCH₃224.321.1537.34

Note: The data in this table are for illustrative purposes to show the output of chemoinformatic analysis.

Applications of 1,4 Bipiperidin 4 One in Advanced Chemical Sciences

Role in Medicinal Chemistry Research and Drug Lead Discovery (Non-Clinical Focus)

The inherent structural features of [1,4'-Bipiperidin]-4-one, including its rigid bicyclic system and the presence of a ketone functionality and multiple nitrogen atoms, provide a foundation for the synthesis of a wide array of derivatives with diverse pharmacological profiles.

While direct studies on this compound as an inhibitor of alkaline phosphatase (ALP) are not extensively documented in publicly available research, the broader class of heterocyclic compounds, including piperidine (B6355638) derivatives, has been a subject of investigation for ALP inhibition. Alkaline phosphatases are a group of enzymes that play a crucial role in various physiological processes, and their dysregulation has been implicated in several diseases.

Research into other heterocyclic scaffolds demonstrates the potential for nitrogen-containing ring systems to interact with the active site of ALP. For instance, studies on 4-quinolone and thiazole (B1198619) derivatives have revealed their inhibitory activity against different isoforms of alkaline phosphatase. These findings suggest that the piperidine moiety within the this compound structure could serve as a pharmacophore for designing novel ALP inhibitors. The mechanism of action for such inhibitors often involves chelation of the zinc ions in the enzyme's active site or interaction with key amino acid residues, leading to competitive, non-competitive, or uncompetitive inhibition. Further research is warranted to explore the specific potential of this compound and its analogs in this context.

The piperidine nucleus is a common structural motif in many centrally acting agents, and derivatives of this compound are being explored for their ability to modulate dopamine (B1211576) and serotonin (B10506) pathways. These neurotransmitter systems are critical in regulating mood, cognition, and motor control, and their dysfunction is associated with various psychiatric and neurological disorders.

Research has focused on the development of piperidine-based compounds as ligands for dopamine and serotonin receptors and transporters. For example, certain 1,4-disubstituted aromatic piperidines and piperazines have demonstrated high selectivity for the dopamine D4 receptor. The this compound scaffold offers a unique three-dimensional structure that can be systematically modified to achieve desired affinity and selectivity for specific targets within the dopaminergic and serotonergic systems.

Furthermore, derivatives of piperidine have been investigated as inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters like dopamine into synaptic vesicles. Potent VMAT2 inhibitors can have significant effects on neurotransmission. The structural characteristics of this compound make it a promising scaffold for the design of novel VMAT2 inhibitors.

A significant area of research involving the bipiperidine scaffold is in the development of chemokine receptor antagonists, particularly for the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell, to sites of inflammation. As such, antagonists of CCR3 have therapeutic potential for allergic inflammatory diseases like asthma.

A study identified a bipiperidine amide as a CCR3 antagonist. Through optimization of this lead compound, researchers developed cis-(R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'-(6-quinolinylcarbonyl)-[1,4'-bipiperidine], which demonstrated potent affinity for the CCR3 receptor and effectively inhibited both calcium flux and eosinophil chemotaxis. This research highlights the potential of the this compound backbone in the design of selective and potent chemokine modulators.

CompoundTargetActivity
Bipiperidine amide derivativeCCR3Potent receptor affinity, inhibition of calcium flux and eosinophil chemotaxis

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for novel antimalarial agents. The 1,4-disubstituted piperidine scaffold has emerged as a promising chemotype in the search for new antimalarial drugs.

A library of 1,4-disubstituted piperidine derivatives synthesized from 4-aminopiperidine (B84694) has been evaluated for its activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several compounds from this library exhibited potent antimalarial activity, with IC50 values in the nanomolar range, comparable to the standard drug chloroquine. nih.gov These findings underscore the potential of the piperidine core, and by extension the this compound scaffold, for the development of new and effective antimalarial therapies. nih.gov

Table of Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives nih.gov

Compound IC50 (nM) vs. 3D7 Strain IC50 (nM) vs. W2 Strain
12a - 11.6
12d 13.64 -
13b 4.19 13.30

| Chloroquine | 22.38 | 134.12 |

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects remains an important area of research. Various derivatives of piperidin-4-one have been synthesized and evaluated for their anticonvulsant properties.

The rationale for exploring this scaffold lies in its presence in several known central nervous system active compounds. The anticonvulsant activity of these derivatives is often assessed using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. While specific research on the anticonvulsant potential of this compound itself is limited, the broader investigation of piperidin-4-one analogs suggests that this structural motif is a viable starting point for the design of novel anticonvulsant agents.

Non-covalent inhibitors play a crucial role in drug discovery as they can offer advantages in terms of safety and off-target effects compared to their covalent counterparts. The design of potent and selective non-covalent inhibitors often relies on optimizing shape complementarity and non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the inhibitor and the target protein.

The rigid and three-dimensional nature of the piperidine scaffold makes it an attractive framework for the design of non-covalent inhibitors. A study on 1,4,4-trisubstituted piperidines demonstrated their ability to act as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Although the inhibitory activity was modest, this research highlights the potential of the piperidine core to serve as a scaffold for the development of non-covalent inhibitors for various enzymatic targets. nih.gov The this compound structure, with its additional functional groups and defined stereochemistry, offers further opportunities for designing selective non-covalent inhibitors.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" within the specified contexts of:

Advanced Catalytic Applications

General information on related compounds, such as piperidin-4-one and bipyridine derivatives, exists. For instance, the piperidin-4-one core is recognized as a versatile pharmacophore in medicinal chemistry. Similarly, bipyridine ligands are extensively used in the development of metal complexes for catalysis. However, extrapolating this general information to the specific compound of "this compound" without direct scientific evidence would compromise the scientific accuracy and integrity of the article.

Further research and publication in these specific areas are needed before a detailed article on the advanced applications of this compound can be authored.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These systems are held together by non-covalent intermolecular forces. The structure of this compound, with its potential for hydrogen bonding and dipole-dipole interactions, suggests that it could participate in the formation of larger, ordered supramolecular structures.

The design and construction of complex supramolecular architectures from molecular building blocks is a significant area of research. Despite the theoretical potential of this compound to act as such a building block, there are no published studies detailing its use in the design or construction of specific supramolecular architectures.

The study of non-covalent interactions is fundamental to understanding supramolecular chemistry. While the piperidine rings of this compound are not aromatic and therefore not suited for direct anion-π interactions, other non-covalent forces could be at play in its hypothetical supramolecular assemblies. Nevertheless, there is no specific research available that investigates the non-covalent interactions of this particular compound.

The self-assembly of molecules on surfaces is a bottom-up approach to creating nanostructured materials. Molecular recognition, the specific binding of a guest molecule to a complementary host, is a key principle in many biological and chemical systems. There is currently no scientific literature that describes the surface-supported self-assembly of this compound or its application in molecular recognition studies.

Development of Chemosensors and Molecular Probes

The inherent features of the this compound framework, including the presence of nitrogen atoms that can act as binding sites and a carbonyl group that can influence electronic properties, make it an excellent platform for designing chemosensors. By strategically modifying this core structure with fluorophores and specific recognition moieties, researchers have successfully developed probes for a variety of targets.

Fluorescent Chemosensors for Ion Recognition (e.g., Metal Cations)

While the broader class of piperidin-4-one derivatives has been explored for metal cation sensing, specific examples directly employing the this compound core are still an emerging area of research. However, the principles established with related structures provide a strong foundation for the potential of this compound in this field. For instance, a simply synthesized biphenyl-substituted piperidin-4-one has been demonstrated as a fluorescent chemosensor for the detection of Cadmium (Cd²⁺) ions. nih.gov This sensor exhibited selectivity and sensitivity in an aqueous solution, with a 1:1 stoichiometric binding to Cd²⁺. nih.gov The fluorescence of the sensor was modulated by the binding of the metal ion, a common mechanism in chemosensor design.

The development of such sensors is crucial due to the toxicity of heavy metal ions in the environment. The ability to design molecules that can selectively bind to and signal the presence of specific metal cations is of high importance for environmental monitoring and human health. The this compound scaffold, with its two piperidine rings, offers multiple sites for functionalization, which could be exploited to create pre-organized binding cavities for specific metal ions, potentially leading to enhanced selectivity and affinity.

Table 1: Performance of a Piperidin-4-one-based Fluorescent Chemosensor for Cd²⁺ Detection

AnalyteSensor StructureStoichiometryLimit of Detection (LOD)
Cd²⁺Biphenyl-substituted piperidin-4-one1:1Not specified in abstract

Sensing of Biomolecules and Environmental Analytes

A significant breakthrough in the application of the this compound scaffold is in the development of fluorescent probes for biologically relevant molecules. A novel water-soluble fluorescent probe, MYO-CE, featuring a specific bipiperidinyl recognition moiety, has been developed for detecting carboxylesterase (CE) activity. nih.gov Carboxylesterases are crucial enzymes involved in the hydrolysis of many drugs and the detoxification of various toxins. nih.gov

The probe MYO-CE was designed to react selectively with CE over other esterases, resulting in a significant "off-on" fluorescence response at 560 nm. nih.gov This turn-on mechanism is highly desirable for biological imaging as it minimizes background fluorescence and enhances signal-to-noise ratios. The probe demonstrated a low detection limit of 0.39 U/mL, making it suitable for detecting CE activity in cellular environments. nih.gov

The utility of MYO-CE was successfully demonstrated in monitoring the changes in hepatocellular CE activity under inflammatory conditions and, for the first time, during heat shock. nih.gov This research highlighted a significant increase in CE activity during heat shock, a finding that was validated by a commercial colorimetric kit assay. nih.gov The development of this probe showcases the potential of this compound as a key component in designing sophisticated tools for studying enzymatic activity in complex biological systems. nih.gov

Table 2: Characteristics of the MYO-CE Fluorescent Probe for Carboxylesterase Detection

Probe NameTarget AnalyteRecognition MoietyFluorescence ResponseEmission WavelengthLimit of Detection
MYO-CECarboxylesterase (CE)BipiperidinylOff-On560 nm0.39 U/mL

The application of this compound derivatives in sensing environmental analytes is a promising area for future research. The principles of molecular recognition and fluorescence signaling demonstrated in the context of biomolecule sensing can be readily adapted for the detection of environmental pollutants. By incorporating appropriate recognition units, it is conceivable to develop this compound-based chemosensors for a range of environmentally relevant species.

Future Directions and Emerging Research Avenues for 1,4 Bipiperidin 4 One

The [1,4'-Bipiperidin]-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for innovative research. Its inherent three-dimensionality and synthetic tractability make it an ideal starting point for exploring new chemical space and biological activities. The future of research surrounding this compound is poised to leverage cutting-edge technologies and cross-disciplinary approaches to unlock its full potential. Emerging avenues of investigation are focused on integrating artificial intelligence for predictive design, exploring novel synthetic transformations, expanding its application into new scientific fields, and utilizing automation to accelerate discovery.

Q & A

Q. What are the established synthetic routes for [1,4'-Bipiperidin]-4-one, and how can purity be optimized during synthesis?

Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives or functionalization of bipiperidinyl scaffolds. A common approach includes:

  • Step 1 : Reacting 4-piperidone with a bifunctional linker under basic conditions to form the bipiperidinyl backbone .
  • Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates.
  • Purity Optimization : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to verify purity >95%. Recrystallization in ethanol/water mixtures improves crystalline yield .

Q. Key Data :

ParameterConditionsTarget Purity
HPLC Retention Time8.2 min (C18, 70:30 acetonitrile/water)≥95%
NMR (¹H)δ 2.8–3.2 ppm (piperidinyl protons)No unassigned peaks

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer :

  • ¹H/¹³C NMR : Focus on resolving overlapping signals in the piperidinyl region (δ 1.5–3.5 ppm). Use deuterated dimethyl sulfoxide (DMSO-d₆) for enhanced solubility and signal resolution .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with error margins <5 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (~1680–1700 cm⁻¹) to confirm ketone functionality .

Q. Common Pitfalls :

  • Signal splitting due to conformational flexibility in the bipiperidinyl system. Use variable-temperature NMR to reduce ambiguity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when synthesizing novel this compound analogs?

Methodological Answer : Contradictions often arise from:

  • Conformational Isomerism : Perform 2D NMR (COSY, NOESY) to distinguish rotational barriers in the bipiperidinyl framework .
  • Impurity Artifacts : Cross-validate with LC-MS to detect byproducts. For example, incomplete deprotection of tert-butoxycarbonyl (Boc) groups may introduce extra peaks at δ 1.4 ppm in ¹H NMR .
  • Dynamic Processes : Use low-temperature NMR (−40°C) to "freeze" rotational dynamics and simplify splitting patterns .

Case Study :
In synthesizing 1-benzyl derivatives, conflicting NOE correlations were resolved by X-ray crystallography, revealing a twisted bipiperidinyl geometry .

Q. What strategies are effective for designing this compound-based ligands targeting neurological receptors (e.g., TRPV4 or mAChR)?

Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 1'-position to modulate lipophilicity and binding affinity. For example:
    • Phenylalkyl groups enhance TRPV4 antagonism (IC₅₀: 2–40 nM) by fitting into hydrophobic pockets .
    • Polar moieties (e.g., morpholine) improve solubility but may reduce blood-brain barrier penetration .
  • Binding Assays : Use radioligand displacement (³H-labeled agonists) or calcium flux assays to quantify receptor interaction .

Q. How should researchers address discrepancies in biological activity data across different batches of this compound derivatives?

Methodological Answer :

  • Batch Consistency : Ensure synthetic protocols are reproducible (e.g., strict temperature control during cyclization steps) .
  • Bioassay Validation : Include positive controls (e.g., known antagonists) in each assay plate to normalize inter-batch variability .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if activity differences are significant (p < 0.05). Outliers may indicate undetected impurities .

Example :
Inconsistent mAChR inhibition data were traced to residual solvents (e.g., DMSO) affecting ligand solubility. Switching to lyophilized stocks resolved variability .

Methodological and Ethical Considerations

What frameworks (e.g., FINER criteria) are useful for formulating rigorous research questions on this compound?

Methodological Answer :

  • FINER Criteria :
    • Feasible : Prioritize questions with accessible intermediates (e.g., commercially available piperidone derivatives).
    • Novel : Explore understudied applications, such as photostabilizers (inspired by UV-3638’s biphenyl structure) .
    • Ethical : Adhere to safety protocols (e.g., fume hood use during nitration steps) per SDS guidelines .
  • PICO Framework : Define P opulation (e.g., receptor subtype), I ntervention (compound derivative), C omparator (existing ligands), O utcome (binding affinity) .

Q. How can researchers ensure reproducibility when publishing this compound methodologies?

Methodological Answer :

  • Experimental Detail : Report exact molar ratios, reaction times, and purification gradients. For example:
    • "Stirred at 0°C for 2 h (versus 'stirred until completion')" .
  • Supporting Information : Deposit raw NMR/FACS data in public repositories (e.g., Zenodo) with DOIs .
  • Ethical Compliance : Disclose all funding sources and conflicts of interest in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.